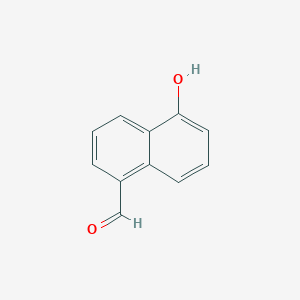

5-Hydroxynaphthalene-1-carboxaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

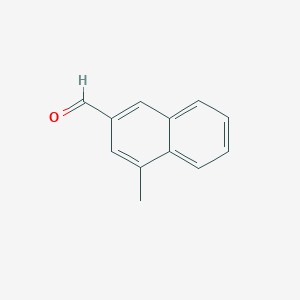

5-Hydroxynaphthalene-1-carboxaldehyde is a chemical compound with the molecular formula C11H8O2 and a molecular weight of 172.18 . It is also known by other names such as 5-Hydroxy-1-naphthaldehyde and 1-Naphthalenecarboxaldehyde, 5-hydroxy .

Molecular Structure Analysis

The molecular structure of 5-Hydroxynaphthalene-1-carboxaldehyde consists of 11 carbon atoms, 8 hydrogen atoms, and 2 oxygen atoms . The exact spatial arrangement of these atoms can be determined using techniques such as X-ray crystallography.Physical And Chemical Properties Analysis

5-Hydroxynaphthalene-1-carboxaldehyde has a molecular weight of 172.18 . Other physical and chemical properties such as boiling point, melting point, and density were not found in the sources I accessed.Wissenschaftliche Forschungsanwendungen

Schiff-Base Ligands and Their Metal Complexes

“5-Hydroxynaphthalene-1-carboxaldehyde” can be used to synthesize Schiff-base ligands . Schiff-base ligands are adaptable compounds obtained from the condensation of two compounds: a carbonyl with an amino . The correspondent metal complexes have been shown to have antifungal, antibacterial, antioxidant, antiproliferative, and antiviral properties . This makes them extremely useful in a variety of interdisciplinary study domains .

Antimicrobial Activity

The metal complexes of Schiff-base ligands, which can be synthesized using “5-Hydroxynaphthalene-1-carboxaldehyde”, have been shown to possess antimicrobial activity . This makes them potentially useful in the development of new antimicrobial agents .

Antioxidant Activity

Schiff-base ligands and their metal complexes also exhibit antioxidant activity . This property could be harnessed in the development of new antioxidant agents, which could have applications in various fields, including healthcare and food preservation .

Redox Activity

The redox activity of Schiff-base complexes, which can be synthesized using “5-Hydroxynaphthalene-1-carboxaldehyde”, is another area of interest . This property could be utilized in various applications, including the development of new redox-active materials .

Catalytic Activity

Schiff-base complexes also exhibit catalytic activity . This makes them potentially useful in various industrial processes that require catalysts .

Synthesis of New Compounds and Materials

The Schiff-base complexes synthesized using “5-Hydroxynaphthalene-1-carboxaldehyde” could be used in the synthesis of new compounds and materials . This could have wide-ranging applications in various fields, including materials science and industrial manufacturing .

Zukünftige Richtungen

While specific future directions for 5-Hydroxynaphthalene-1-carboxaldehyde were not found in the sources I accessed, it’s worth noting that compounds like this are often subjects of ongoing research in fields like organic chemistry and medicinal chemistry. They may be explored for potential applications in various industries, including pharmaceuticals, materials science, and more .

Wirkmechanismus

Target of Action

The primary target of 5-Hydroxynaphthalene-1-carboxaldehyde is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its activity is required for cells to progress from the G1 to the S phase.

Mode of Action

It’s known that many cdk2 inhibitors function by binding to the atp pocket of the enzyme, preventing atp from binding and thus inhibiting the kinase activity of cdk2 . This results in cell cycle arrest, preventing cells from proliferating.

Biochemical Pathways

The biochemical pathways affected by 5-Hydroxynaphthalene-1-carboxaldehyde are primarily those involved in cell cycle regulation. By inhibiting CDK2, the compound can halt the progression of the cell cycle at the G1/S checkpoint. This can lead to downstream effects such as apoptosis or senescence in cancer cells .

Pharmacokinetics

These properties greatly impact the bioavailability of the compound, determining how much of the administered dose reaches the target site in the body .

Result of Action

The inhibition of CDK2 by 5-Hydroxynaphthalene-1-carboxaldehyde can lead to cell cycle arrest, preventing the proliferation of cells. This can be particularly beneficial in the context of cancer, where uncontrolled cell division is a key characteristic of the disease .

Eigenschaften

IUPAC Name |

5-hydroxynaphthalene-1-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2/c12-7-8-3-1-5-10-9(8)4-2-6-11(10)13/h1-7,13H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPXIBWAVNCSOPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=C(C2=C1)O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10630034 |

Source

|

| Record name | 5-Hydroxynaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxynaphthalene-1-carbaldehyde | |

CAS RN |

144876-33-5 |

Source

|

| Record name | 5-Hydroxy-1-naphthalenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144876-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxynaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B168278.png)

![1,1'-[1,4-Phenylenebis(oxy)]di(propan-2-ol)](/img/structure/B168327.png)

![ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B168331.png)

![1H-Indeno[1,2-d]pyrimidin-4(5H)-one](/img/structure/B168336.png)